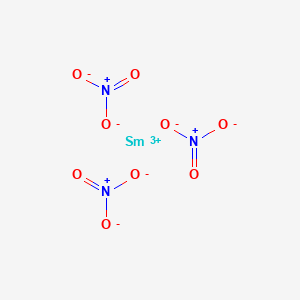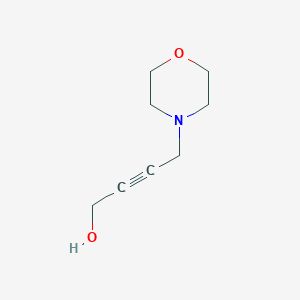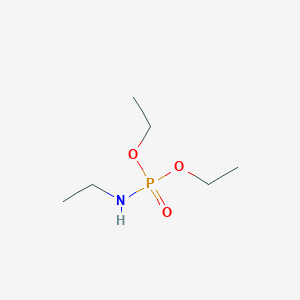
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is an organic compound with the molecular formula C7H11NO4S This compound is characterized by the presence of both an acetylamino group and an acetylthio group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid typically involves the acetylation of amino and thiol groups on a propanoic acid derivative. One common method is to start with L-cysteine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetylamino group can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other acyl groups or alkyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various acylated or alkylated derivatives.
Scientific Research Applications
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-acetamido-3-acetylsulfanylpropanoic acid involves its interaction with various molecular targets, including enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the acetylthio group can participate in redox reactions. These interactions can modulate the activity of enzymes and influence metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Acetylamino)-3-mercaptopropanoic acid: Similar structure but lacks the acetylthio group.
N-Acetylcysteine: Contains an acetylamino group and a thiol group but not an acetylthio group.
Uniqueness
(2R)-2-acetamido-3-acetylsulfanylpropanoic acid is unique due to the presence of both acetylamino and acetylthio groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H11NO4S |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
2-acetamido-3-acetylsulfanylpropanoic acid |
InChI |
InChI=1S/C7H11NO4S/c1-4(9)8-6(7(11)12)3-13-5(2)10/h6H,3H2,1-2H3,(H,8,9)(H,11,12) |
InChI Key |
HSPYGHDTVQJUDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(CSC(=O)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8786685.png)



![N-[4-(piperidin-1-yl)phenyl]benzo[g]quinolin-4-amine](/img/structure/B8786741.png)

